Cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl]
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Overview
Description
Cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl] is an organic compound with the molecular formula C₁₂H₂₄O₂. It is a derivative of cyclohexanecarboxylic acid where a dimethylamino carbonyl group is attached to the second carbon of the cyclohexane ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting from Cyclohexanecarboxylic Acid: The compound can be synthesized by reacting cyclohexanecarboxylic acid with dimethylformamide (DMF) under acidic conditions.
Starting from Cyclohexanone:
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using reactors designed to handle the necessary reaction conditions. The process may include steps such as purification and crystallization to obtain the final product in high purity.
Types of Reactions:
Oxidation: Cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl] can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the carbonyl group to an alcohol.
Substitution: Substitution reactions can occur at the cyclohexane ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Cyclohexanecarboxylic acid derivatives with higher oxidation states.
Reduction: Cyclohexanecarboxylic acid derivatives with hydroxyl groups.
Substitution: Various substituted cyclohexanecarboxylic acid derivatives.
Scientific Research Applications
Chemistry: Cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl] is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and other fine chemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl] exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid
Cyclohexanone
Dimethylformamide (DMF)
Cyclohexylmethanoic acid
Uniqueness: Cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl] is unique due to the presence of the dimethylamino carbonyl group, which imparts different chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
2-(dimethylcarbamoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-11(2)9(12)7-5-3-4-6-8(7)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMKFRRWSPORFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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